molecular formula C6H11NOS2 B2521631 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone CAS No. 1851681-31-6

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone

Cat. No.: B2521631
CAS No.: 1851681-31-6
M. Wt: 177.28
InChI Key: XVDIBKULEHMFEG-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone typically involves the reaction of a thiazolidine derivative with a methylsulfanyl group. One common method includes the reaction of thiazolidine with methylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-9-4-6(8)7-2-3-10-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDIBKULEHMFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851681-31-6
Record name 2-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)ethan-1-one
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